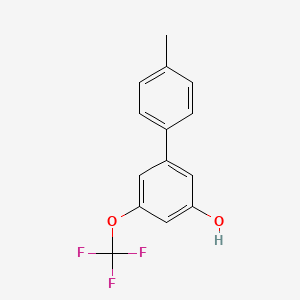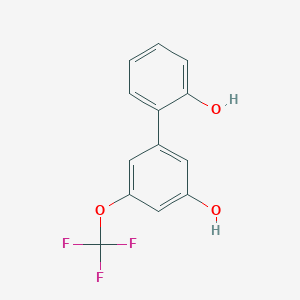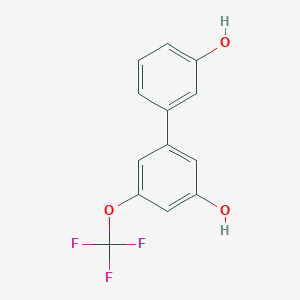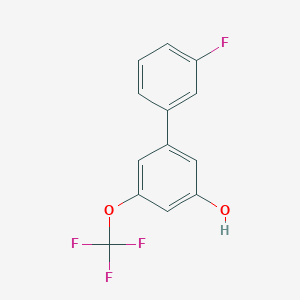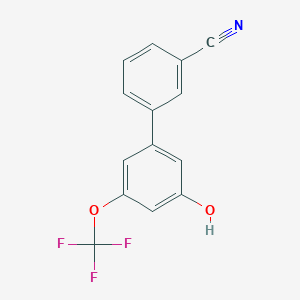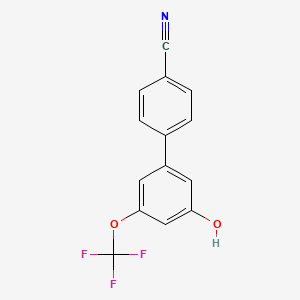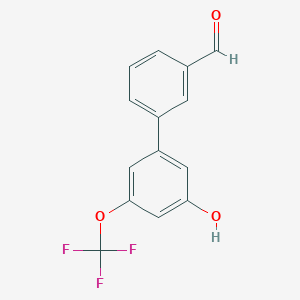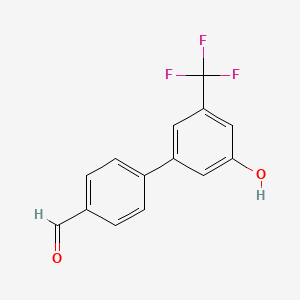
5-(4-Formylphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Formylphenyl)-3-trifluoromethylphenol, 95% (5-(4-FP-3-TFP) 95%) is an organic compound that has been used in a variety of scientific research applications. It is a relatively new compound and has been studied for its unique properties and potential applications.
Aplicaciones Científicas De Investigación
5-(4-FP-3-TFP) 95% has been studied for its potential applications in scientific research. It has been used in the synthesis of various biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase. It has also been used in the synthesis of compounds that have potential therapeutic applications in the treatment of Alzheimer’s disease, cancer, and other diseases. In addition, it has been used in the synthesis of compounds that have potential applications in the fields of drug delivery and drug targeting.
Mecanismo De Acción
The mechanism of action of 5-(4-FP-3-TFP) 95% is not fully understood. However, it is thought to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it is thought to interact with other enzymes and proteins in the body, which may explain its potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-FP-3-TFP) 95% have not been extensively studied. However, it is known to have an inhibitory effect on the enzyme acetylcholinesterase, which may lead to an increase in acetylcholine levels in the body. In addition, it has been suggested that it may interact with other enzymes and proteins in the body, which may explain its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-FP-3-TFP) 95% in lab experiments include its availability, low cost, and ease of synthesis. In addition, it has a relatively low toxicity and does not produce any unwanted byproducts. The main limitation of using 5-(4-FP-3-TFP) 95% in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to predict the effects of its use.
Direcciones Futuras
Future research on 5-(4-FP-3-TFP) 95% should focus on understanding its mechanism of action and exploring its potential therapeutic applications. In addition, further research should be conducted to determine the biochemical and physiological effects of this compound and to identify potential new applications. Finally, further studies should be conducted to assess the safety and efficacy of this compound in lab experiments.
Métodos De Síntesis
5-(4-FP-3-TFP) 95% is synthesized using a two-step method involving a Grignard reaction followed by an acid-catalyzed cyclization. The Grignard reaction involves the addition of a Grignard reagent to an aldehyde or ketone, followed by the addition of an acid to form the desired product. In the case of 5-(4-FP-3-TFP) 95%, the Grignard reagent is 4-formylphenylmagnesium bromide and the aldehyde is 3-trifluoromethylphenol. The acid-catalyzed cyclization then forms the 5-(4-FP-3-TFP) 95% product.
Propiedades
IUPAC Name |
4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-5-11(6-13(19)7-12)10-3-1-9(8-18)2-4-10/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOZVBKCVCZQAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686524 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Formylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261964-72-0 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

